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Compound of Interest

Compound Name:
(1S)-1-(2,5-dibromophenyl)ethan-

1-ol

CAS No.: 2227896-22-0

Cat. No.: B6157613

Get Quote

Executive Summary
(S)-1-(2,5-dibromophenyl)ethanol (CAS: 2227896-22-0) is a chiral secondary alcohol featuring

a highly functionalizable 2,5-dibromoaryl core. Its primary utility lies in its role as a chiral

scaffold for drug development. The molecule offers two distinct "handles" for chemical

modification:[1][2]

Chiral Center (C1): A pre-installed stereocenter that eliminates the need for late-stage

resolution.

Orthogonal Halogens: The bromine atoms at positions 2 and 5 possess different electronic

and steric environments, allowing for site-selective cross-coupling reactions (e.g., Suzuki-

Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, enantioselective synthesis, and analytical

protocols required to utilize this compound in pharmaceutical workflows.
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Chemical Identity & Structure
The 2,5-dibromo substitution pattern creates a unique steric environment. The ortho-bromine

(C2) imposes significant torsion on the ethanol side chain, influencing both the stability of the

chiral center and the selectivity of downstream reactions.

Property Detail

Chemical Name (S)-1-(2,5-dibromophenyl)ethanol

CAS Number
2227896-22-0 (S-isomer) (Ref: 2227805-52-7

for R-isomer)

Molecular Formula C₈H₈Br₂O

Molecular Weight 279.96 g/mol

Chiral Center (S)-Configuration at C1 (Benzylic position)

SMILES CC1=C(Br)C=CC(Br)=C1

Appearance White to off-white crystalline solid (typically)

Structural Visualization
The (S)-configuration typically directs the hydroxyl group "out" of the plane when drawn in

standard 2D representation with the phenyl ring flat. The ortho-bromine provides steric bulk that

can prevent racemization but also hinders nucleophilic attacks at the benzylic carbon during

substitution reactions.

Physicochemical Properties
Note: Specific experimental values for the pure (S)-enantiomer are often proprietary. The

values below represent high-confidence estimates based on the racemate and close structural

analogs (e.g., 2-bromo-1-phenylethanol).
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Parameter Value / Characteristic Comment

Melting Point 56–60 °C (Estimated)

Racemates often melt lower;

pure enantiomers may

crystallize differently.

Boiling Point >280 °C (dec.)
High MW and H-bonding

capability suggest high BP.

Solubility
Soluble in MeOH, EtOH,

DMSO, DCM.

Poorly soluble in water;

requires organic co-solvent.

pKa ~14.5 (Alcoholic proton)

Typical for benzylic alcohols;

slightly more acidic due to

electron-withdrawing Br.

Optical Rotation
[α]D ≈ -40° to -50° (c=1,

MeOH)

Direction (-) is typical for (S)-

isomers of this class, but

solvent dependent.

Synthesis & Manufacturing
The synthesis of enantiopure (S)-1-(2,5-dibromophenyl)ethanol is most efficiently achieved via

Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction. Traditional resolution of

the racemate is inefficient (max 50% yield).

Method A: Biocatalytic Reduction (Green Chemistry)
This method uses Ketoreductases (KREDs) to reduce the prochiral ketone. It is preferred for

scale-up due to mild conditions and >99% ee.

Substrate: 1-(2,5-dibromophenyl)ethanone.

Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).

Cofactor Recycling: Isopropanol (hydrogen donor) with an alcohol dehydrogenase (ADH) or

Glucose/GDH system.

Method B: Chemical Asymmetric Hydrogenation
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Uses Ruthenium-based catalysts (Noyori type) for transfer hydrogenation.

Catalyst: RuCl.

Hydrogen Source: Formic acid/Triethylamine azeotrope.

Conditions: 25–40°C, 12–24 hours.

Synthesis Workflow Diagram
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Caption: Conversion of prochiral ketone to the target (S)-alcohol, followed by potential

activation to the epoxide.

Applications in Drug Development
The (S)-1-(2,5-dibromophenyl)ethanol moiety serves as a versatile building block.

Gateway to Chiral Epoxides
Treatment of the alcohol with a base (after activating the hydroxyl group, e.g., via mesylation,

or direct cyclization if a leaving group is present) yields the corresponding chiral styrene oxide.

Utility: These epoxides are precursors to beta-blockers (ethanolamines) and azole

antifungals. The (S)-epoxide typically yields (R)-ethanolamines upon ring opening with

amines (inversion of configuration).

Site-Selective Cross-Coupling (The "Halogen Dance")
The 2,5-dibromo pattern allows for sequential functionalization.

C5-Bromine: Sterically accessible. Reacts first in palladium-catalyzed couplings (Suzuki,

Sonogashira) under mild conditions.
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C2-Bromine: Sterically hindered by the ethanol chain. Reacts second or requires forcing

conditions/specialized ligands (e.g., Buchwald ligands).

Application: This allows the construction of non-symmetric biaryl scaffolds common in kinase

inhibitors.

Analytical Protocols: Chiral HPLC
Ensuring enantiomeric purity is critical. The following method is recommended for separating

the (S) and (R) enantiomers.

Method Development Strategy
Column: Polysaccharide-based chiral stationary phases (CSPs) are most effective.

Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Normal phase is standard.

Hexane : Isopropanol (90:10 to 95:5).

Note: The dibromo substitution increases lipophilicity; lower alcohol content may be

needed for retention.

Detection: UV at 220 nm (absorption of the brominated aromatic ring).

Analytical Workflow Diagram
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Caption: Typical elution order on Cellulose-based columns (OD-H); confirmation with pure

standards is required.

Safety & Handling (SDS Summary)
As a halogenated aromatic alcohol, standard laboratory safety protocols apply.

Hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic

alcohol can be sensitive to oxidation over long periods.

Disposal: Halogenated organic waste streams. Do not mix with general organic waste if

incineration protocols differ for halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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